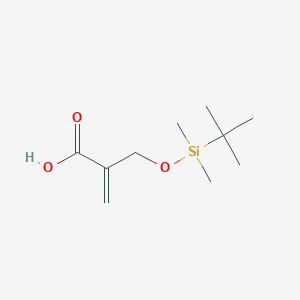
2-Methyl-1,3-benzothiazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-benzothiazole-5-carbonyl chloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the 2-position and a carbonyl chloride group at the 5-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzothiazole-5-carbonyl chloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and chlorination. One common method involves the reaction of 2-aminobenzenethiol with acyl chlorides under acidic conditions to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like piperidine or hydrochloric acid.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzothiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include amides, esters, thioesters, sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
2-Methyl-1,3-benzothiazole-5-carbonyl chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzothiazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the carbonyl chloride group but shares the benzothiazole core structure.
2-Methylbenzothiazole: Similar structure but without the carbonyl chloride group.
5-Chlorobenzothiazole: Contains a chlorine atom at the 5-position but lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-1,3-benzothiazole-5-carbonyl chloride is unique due to the presence of both the methyl group at the 2-position and the carbonyl chloride group at the 5-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
573983-14-9 |
|---|---|
Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNOS/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3 |
InChI Key |
BTOBOYIMKDJJED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


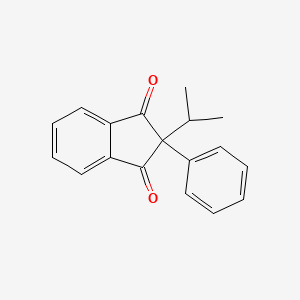

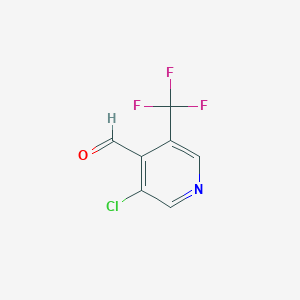
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)
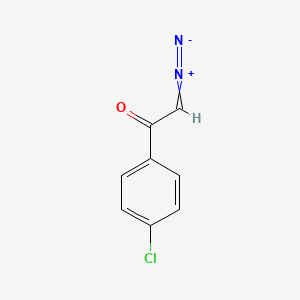


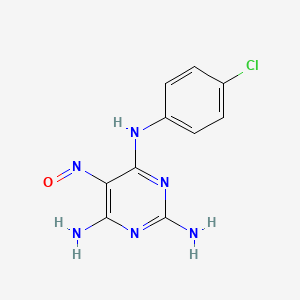
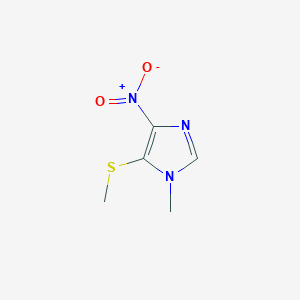
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
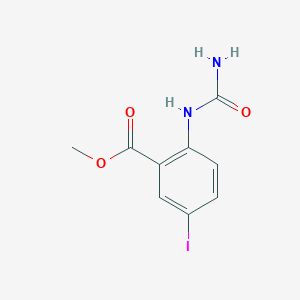
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
